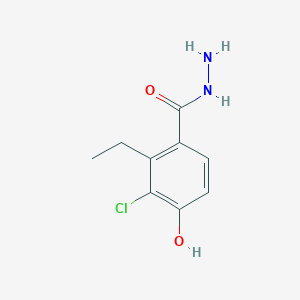
3-Chloro-2-ethyl-4-hydroxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-ethyl-4-hydroxybenzohydrazide is an organic compound with the molecular formula C9H11ClN2O2 It is a derivative of benzohydrazide, characterized by the presence of a chlorine atom, an ethyl group, and a hydroxyl group on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-ethyl-4-hydroxybenzohydrazide typically involves the following steps:
Nitration: The starting material, 3-chloro-2-ethylphenol, undergoes nitration to introduce a nitro group at the para position relative to the hydroxyl group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Hydrazinolysis: The resulting 3-chloro-2-ethyl-4-aminophenol is then reacted with hydrazine hydrate to form the benzohydrazide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and selectivity.
化学反応の分析
Types of Reactions
3-Chloro-2-ethyl-4-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Chloro-2-ethyl-4-oxobenzohydrazide.
Reduction: 3-Chloro-2-ethyl-4-aminobenzohydrazide.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
科学的研究の応用
3-Chloro-2-ethyl-4-hydroxybenzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Chloro-2-ethyl-4-hydroxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-hydroxybenzohydrazide
- 2-Ethyl-4-hydroxybenzohydrazide
- 3-Chloro-2-methyl-4-hydroxybenzohydrazide
Uniqueness
3-Chloro-2-ethyl-4-hydroxybenzohydrazide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorine atom, ethyl group, and hydroxyl group on the benzene ring allows for unique interactions and reactivity compared to other benzohydrazide derivatives.
特性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC名 |
3-chloro-2-ethyl-4-hydroxybenzohydrazide |
InChI |
InChI=1S/C9H11ClN2O2/c1-2-5-6(9(14)12-11)3-4-7(13)8(5)10/h3-4,13H,2,11H2,1H3,(H,12,14) |
InChIキー |
DFAJAAFIEGCNSB-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1Cl)O)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate](/img/structure/B13878725.png)

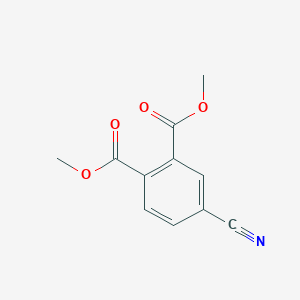
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide](/img/structure/B13878752.png)
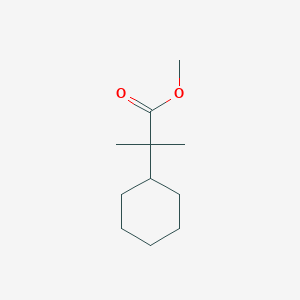


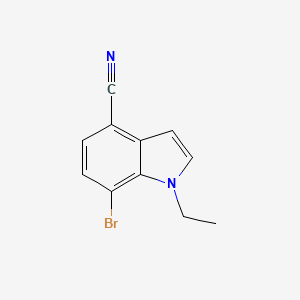

![2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13878787.png)
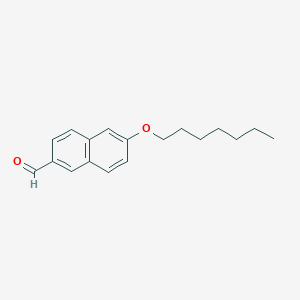
![Methyl 2-[1-(3-cyanophenyl)ethyl-methylamino]propanoate](/img/structure/B13878797.png)
![6-benzyl-2-(1H-pyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13878800.png)
![3-Thiophen-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13878808.png)
